Cas no 1274147-36-2 (1-Acetylpiperidine-3-sulfonamide)
1-Acetylpiperidine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-acetylpiperidine-3-sulfonamide
- 1-Acetylpiperidine-3-sulfonamide
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- Inchi: 1S/C7H14N2O3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12)
- InChI Key: QHQVFFVEDABANP-UHFFFAOYSA-N
- SMILES: S(C1CN(C(C)=O)CCC1)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 293
- XLogP3: -1
- Topological Polar Surface Area: 88.8
1-Acetylpiperidine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-77007-0.05g |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 0.05g |
$135.0 | 2023-02-12 | |
| Enamine | EN300-77007-0.1g |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 0.1g |
$202.0 | 2023-02-12 | |
| Enamine | EN300-77007-0.25g |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 0.25g |
$288.0 | 2023-02-12 | |
| Enamine | EN300-77007-0.5g |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 0.5g |
$480.0 | 2023-02-12 | |
| Enamine | EN300-77007-1.0g |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 1.0g |
$614.0 | 2023-02-12 | |
| Enamine | EN300-77007-2.5g |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 2.5g |
$1202.0 | 2023-02-12 | |
| Enamine | EN300-77007-5.0g |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 5.0g |
$1779.0 | 2023-02-12 | |
| Enamine | EN300-77007-10.0g |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 10.0g |
$2638.0 | 2023-02-12 | |
| 1PlusChem | 1P01AIP2-50mg |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 50mg |
$222.00 | 2023-12-25 | |
| 1PlusChem | 1P01AIP2-100mg |
1-acetylpiperidine-3-sulfonamide |
1274147-36-2 | 95% | 100mg |
$303.00 | 2023-12-25 |
1-Acetylpiperidine-3-sulfonamide Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-Acetylpiperidine-3-sulfonamide
Professional Introduction to 1-Acetylpiperidine-3-sulfonamide (CAS No. 1274147-36-2)
1-Acetylpiperidine-3-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1274147-36-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine sulfonamide class, which is well-documented for its versatile biological activities and potential therapeutic applications. The structural framework of 1-Acetylpiperidine-3-sulfonamide incorporates both acetyl and sulfonamide functional groups, which are known to modulate biological pathways by interacting with specific target proteins and enzymes.
The sulfonamide moiety, in particular, is a cornerstone in drug design due to its proven efficacy in inhibiting bacterial growth, as well as its role in modulating immune responses and anti-inflammatory processes. In recent years, sulfonamides have been extensively studied for their potential in developing treatments against resistant bacterial strains and in combating chronic inflammatory diseases. The acetyl group in 1-Acetylpiperidine-3-sulfonamide further enhances its pharmacological profile by contributing to metabolic stability and improving bioavailability, making it an attractive candidate for further development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity of 1-Acetylpiperidine-3-sulfonamide with various biological targets with higher precision. Studies indicate that this compound exhibits promising interactions with enzymes involved in metabolic disorders and cancer pathways. For instance, preliminary computational studies have suggested that 1-Acetylpiperidine-3-sulfonamide may inhibit key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in DNA synthesis and repair mechanisms. Such interactions could potentially lead to the development of novel therapeutic agents targeting these pathways.
In addition to its pharmacological potential, 1-Acetylpiperidine-3-sulfonamide has been explored for its role in modulating neurotransmitter systems. Piperidine derivatives are known to interact with serotonin receptors, dopamine pathways, and other central nervous system (CNS) targets. The presence of the sulfonamide group enhances its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. Emerging research suggests that 1-Acetylpiperidine-3-sulfonamide may act as a partial agonist or modulator of certain serotonin receptor subtypes, potentially offering a balanced therapeutic approach with fewer side effects compared to traditional full agonists.
The synthesis of 1-Acetylpiperidine-3-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the piperidine ring followed by functionalization with an acetyl group at the 1-position and a sulfonamide group at the 3-position. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthesis pathway. These techniques not only improve efficiency but also minimize waste production, aligning with green chemistry principles.
The analytical characterization of 1-Acetylpiperidine-3-sulfonamide has been performed using state-of-the-art spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the molecular structure and purity of the compound. High-performance liquid chromatography (HPLC) has also been utilized for determining the compound's solubility profile and stability under various storage conditions. Such analytical data are crucial for ensuring the compound's consistency and quality throughout its development pipeline.
Current research initiatives are focusing on evaluating the pharmacokinetic properties of 1-Acetylpiperidine-3-sulfonamide, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. In vitro studies have demonstrated encouraging results regarding its metabolic stability and low toxicity levels in mammalian cells. Further preclinical studies are underway to assess its efficacy in animal models for various diseases. These studies aim to provide a comprehensive understanding of its therapeutic potential before human clinical trials can be initiated.
The growing interest in 1-Acetylpiperidine-3-sulfonamide is reflected in the increasing number of patents filed for derivatives of this compound. Pharmaceutical companies are actively exploring modifications to its structure to enhance its pharmacological properties while reducing potential side effects. Such modifications may include altering substituents on the piperidine ring or introducing additional functional groups to improve target specificity. The versatility of this scaffold makes it an invaluable asset in drug discovery programs targeting a wide range of diseases.
Future directions in research on 1-Acetylpiperidine-3-sulfonamide include exploring its potential as an adjuvant therapy alongside existing treatments for chronic conditions such as diabetes mellitus and autoimmune diseases. Its ability to modulate metabolic pathways suggests that it could enhance insulin sensitivity or reduce inflammation associated with these conditions. Additionally, investigating its interactions with other drug candidates may reveal synergistic effects that could lead to combination therapies with improved patient outcomes.
In conclusion,1-Acetylpiperidine-3-sulfonamide (CAS No. 1274147-36-2) represents a promising compound with significant therapeutic potential across multiple disease areas. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As advancements continue in synthetic chemistry and drug discovery technologies,1-Acetylpiperidine-3-sulfonamide is poised to play a crucial role in shaping future treatments for some of society's most pressing health challenges.
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